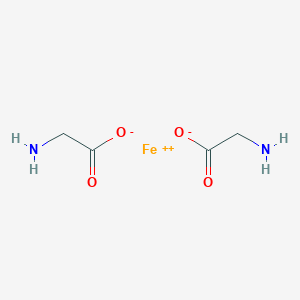
Eisenbisglycinat
Übersicht
Beschreibung
Eisenbisglycinat ist eine Eisen(II)-Chelatverbindung, die durch die Reaktion von Eisen(II)-Ionen mit Glycin gebildet wird. Es wird häufig als Nahrungsergänzungsmittel verwendet, um Eisenmangel und Eisenmangelanämie vorzubeugen oder zu behandeln. Diese Verbindung ist bekannt für ihre hohe Bioverfügbarkeit und reduzierten gastrointestinalen Nebenwirkungen im Vergleich zu anderen Eisensupplementen .
Wissenschaftliche Forschungsanwendungen
Eisenbisglycinat hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung zur Untersuchung von Chelat- und Koordinationschemie verwendet.
Biologie: Untersucht man seine Rolle im Eisenstoffwechsel und -transport in biologischen Systemen.
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es eine bioverfügbare Quelle für Eisen bereitstellt. Die Chelatstruktur ermöglicht eine effiziente Absorption im Dünndarm, wo das Eisen freigesetzt und in den Blutkreislauf transportiert wird. Das Eisen nimmt dann an verschiedenen physiologischen Prozessen teil, darunter die Hämoglobinsynthese und der Sauerstofftransport .
Ähnliche Verbindungen:
- Eisensulfat
- Eisenfumarat
- Eisengluconat
Vergleich:
- Bioverfügbarkeit: this compound hat eine höhere Bioverfügbarkeit im Vergleich zu Eisensulfat und Eisenfumarat.
- Gastrointestinale Nebenwirkungen: this compound ist mit weniger gastrointestinalen Nebenwirkungen verbunden als andere Eisensalze.
- Stabilität: Die Chelatstruktur von this compound macht es stabiler und weniger anfällig für diätetische Inhibitoren der Eisenabsorption .
This compound zeichnet sich durch seine überlegene Bioverfügbarkeit, reduzierte Nebenwirkungen und Stabilität aus, was es zur bevorzugten Wahl für Eisensupplementierung macht.
Wirkmechanismus
Target of Action
Ferrous bisglycinate primarily targets the body’s iron stores. Iron is vital for the formation of new red blood cells and hemoglobin, a substance that gives these cells the ability to transport oxygen . Iron deficiency can lead to anemia, which can cause a host of health problems .
Mode of Action
Ferrous bisglycinate is a chelate that forms a ring structure when reacting with glycine . This compound acts as both a chelate and a nutritionally functional molecule . It is absorbed like an amino acid by the cells of the small intestine without the usual irritation and constipation associated with other forms of iron .
Biochemical Pathways
The primary biochemical pathway affected by ferrous bisglycinate is the production of red blood cells and hemoglobin. By increasing the body’s iron stores, ferrous bisglycinate aids in the production of these vital components. This helps to prevent and treat iron deficiency and iron deficiency anemia .
Pharmacokinetics
The absorption of iron from ferrous bisglycinate is regulated through the same physiological mechanisms as other inorganic forms of iron . Following oral administration, ferrous bisglycinate adds to the intestinal intraluminal pool of inorganic, non-haem iron and is absorbed intact into the mucosal cells of the intestine. It is subsequently hydrolyzed into its iron and glycine components .
Result of Action
The primary molecular effect of ferrous bisglycinate is the increase in the body’s iron stores. This leads to an increase in the production of red blood cells and hemoglobin, thereby improving the body’s ability to transport oxygen . At the cellular level, ferrous bisglycinate enhances the penetration into cells, facilitating higher intra-cellular absorption of minerals .
Biochemische Analyse
Biochemical Properties
Ferrous bisglycinate consists of one molecule of ferrous iron bound to two molecules of glycine to form two heterocyclic rings . It is absorbed intact into the mucosal cells of the intestine, and is subsequently hydrolyzed into its iron and glycine components . The absorption of iron from ferrous bisglycinate is regulated through the same physiological mechanisms as other inorganic forms of iron .
Cellular Effects
Ferrous bisglycinate has been shown to increase hemoglobin concentrations and reduce gastrointestinal adverse events more effectively than other iron supplements in pregnant women . No significant differences in hemoglobin or ferritin concentrations were observed among children .
Molecular Mechanism
Ferrous bisglycinate acts as both a chelate and a nutritionally functional compound . When it reacts with glycine, it forms a ring structure . This structure allows it to be absorbed into the intestinal intraluminal pool of inorganic, non-haem iron .
Temporal Effects in Laboratory Settings
In a systematic review, it was found that supplementation with ferrous bisglycinate for 4–20 weeks resulted in higher hemoglobin concentrations in pregnant women . This suggests that the effects of ferrous bisglycinate can change over time in a laboratory setting.
Dosage Effects in Animal Models
In an animal model, ferrous bisglycinate chelate normalized microbiota and prevented colitis . The safety margin of ferrous bisglycinate chelate was up to 500mg/kg higher than other oral iron forms .
Metabolic Pathways
Ferrous bisglycinate adds to the intestinal intraluminal pool of inorganic, non-haem iron and is absorbed intact into the mucosal cells of the intestine . It is then hydrolyzed into its iron and glycine components .
Transport and Distribution
Ferrous bisglycinate is transported into enterocytes via the divalent metal transporter 1 (DMT1) like ferrous sulfate . Zinc-regulated transporter (ZRT) and iron-regulated transporter (IRT)-like protein 14 (Zip14) may play a certain role in the intestinal iron transport .
Subcellular Localization
After absorption, it is known to contribute to the intracellular pool of iron, which is crucial for various cellular functions, including the synthesis of hemoglobin .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Eisenbisglycinat wird durch Reaktion von reduziertem Eisen mit Glycin in Gegenwart von Zitronensäure synthetisiert. Die Reaktion bildet einen Chelatkomplex, bei dem das Eisen(II)-Ion an zwei Glycinmoleküle gebunden ist. Der Prozess umfasst:
- Lösen von reduziertem Eisen in einer wässrigen Lösung.
- Zugabe von Glycin und Zitronensäure zur Lösung.
- Durchführung der Reaktion unter kontrollierten Temperatur- und pH-Bedingungen.
- Sprühtrocknung des resultierenden Produkts ohne Entfernung der Zitronensäure .
Industrielle Produktionsverfahren: Die industrielle Produktion von this compound erfolgt in ähnlichen Schritten, jedoch in größerem Maßstab. Der Prozess stellt sicher, dass das Produkt stark hygroskopisch ist und variable Mengen an Wasser enthalten kann. Das Endprodukt ist ein frei fließendes, graugrünes, hygroskopisches feines Pulver .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Eisenbisglycinat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Das Eisen(II)-Ion (Fe^2+) kann zu Eisen(III)-Ion (Fe^3+) oxidiert werden.
Reduktion: Unter bestimmten Bedingungen kann das Eisen(III)-Ion wieder zu Eisen(II)-Ion reduziert werden.
Substitution: Die Glycinliganden können in Gegenwart stärkerer Chelatbildner durch andere Liganden substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Sauerstoff oder Wasserstoffperoxid in einem sauren Medium.
Reduktion: Reduktionsmittel wie Ascorbinsäure.
Substitution: Starke Chelatbildner wie Ethylendiamintetraessigsäure (EDTA).
Hauptprodukte:
Oxidation: Eisen(III)-bisglycinat.
Reduktion: Eisen(II)-bisglycinat.
Substitution: Komplexe mit anderen Liganden.
Vergleich Mit ähnlichen Verbindungen
- Ferrous sulfate
- Ferrous fumarate
- Ferrous gluconate
Comparison:
- Bioavailability: Ferrous bisglycinate has higher bioavailability compared to ferrous sulfate and ferrous fumarate.
- Gastrointestinal Side Effects: Ferrous bisglycinate is associated with fewer gastrointestinal side effects compared to other iron salts.
- Stability: The chelate structure of ferrous bisglycinate makes it more stable and less affected by dietary inhibitors of iron absorption .
Ferrous bisglycinate stands out due to its superior bioavailability, reduced side effects, and stability, making it a preferred choice for iron supplementation.
Eigenschaften
CAS-Nummer |
20150-34-9 |
|---|---|
Molekularformel |
C4H6FeN2O4 |
Molekulargewicht |
201.95 g/mol |
IUPAC-Name |
2-azanidylacetate;iron(4+) |
InChI |
InChI=1S/2C2H4NO2.Fe/c2*3-1-2(4)5;/h2*3H,1H2,(H,4,5);/q2*-1;+4/p-2 |
InChI-Schlüssel |
MECJLZIFMOMXPW-UHFFFAOYSA-L |
SMILES |
C(C(=O)[O-])N.C(C(=O)[O-])N.[Fe+2] |
Kanonische SMILES |
C(C(=O)[O-])[NH-].C(C(=O)[O-])[NH-].[Fe+4] |
Key on ui other cas no. |
20150-34-9 |
Piktogramme |
Irritant |
Synonyme |
Bis(glycinato)iron; Bis(glycinato-N,O)iron ; B-Traxim 2C Fe; Bis(glycinato)iron; Fechel; Ferrochel; Ferrous Bisglycinate; Ferrous Glycinate; Iron Bisglycinate; Iron Glycinate; Iron Preparation SE_x000B_ |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

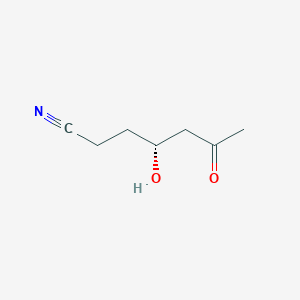
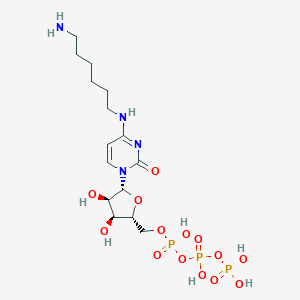
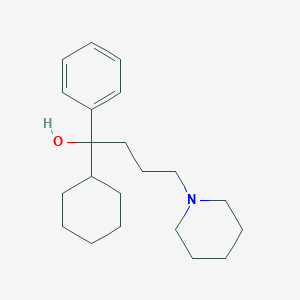
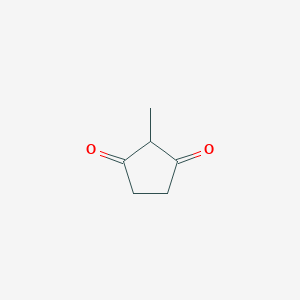
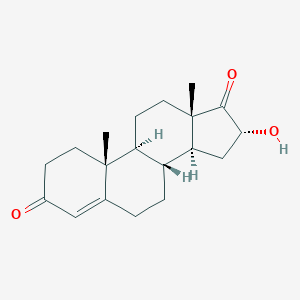
dimethyl-](/img/structure/B45161.png)


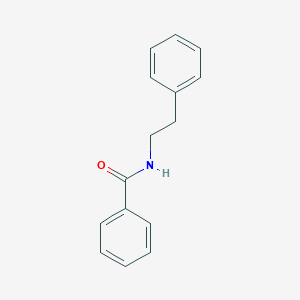
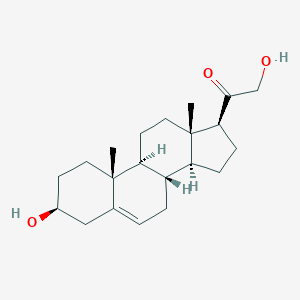
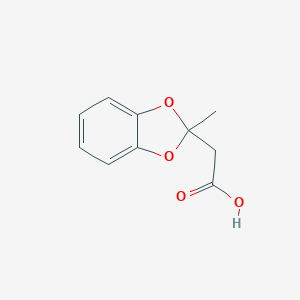
![(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[2-(oxiran-2-yl)ethoxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B45174.png)


